Tanzisertib

Vue d'ensemble

Description

JNK930, également connu sous le nom de Tanzisertib, est un inhibiteur puissant, sélectif et actif par voie orale des enzymes de la kinase N-terminale de c-Jun (JNK). Les enzymes JNK font partie de la famille des protéines kinases activées par les mitogènes (MAPK), qui jouent un rôle crucial dans les réponses cellulaires aux signaux de stress. JNK930 s'est avéré prometteur pour le traitement de diverses affections fibrotiques et inflammatoires, ce qui en fait un composé d'un intérêt significatif en recherche médicale .

Applications De Recherche Scientifique

JNK930 has a wide range of scientific research applications, including:

Chemistry: JNK930 is used as a tool compound to study the inhibition of JNK enzymes and their role in various biochemical pathways.

Biology: In biological research, JNK930 is employed to investigate the cellular responses to stress signals and the regulation of gene expression.

Medicine: JNK930 has shown potential in treating fibrotic and inflammatory conditions, such as idiopathic pulmonary fibrosis and chronic severe asthma. .

Industry: In the pharmaceutical industry, JNK930 is being developed as a therapeutic agent for various diseases.

Mécanisme D'action

Target of Action

Tanzisertib, also known as CC-930, is a potent and selective inhibitor of c-Jun N-terminal kinases (JNKs) . JNKs are members of the mitogen-activated protein kinases (MAPK) family, which regulate many physiological processes including inflammatory responses, cell proliferation, differentiation, survival, and death . This compound specifically targets JNK1, JNK2, and JNK3 with IC50 values of 61 nM, 7 nM, and 6 nM respectively .

Mode of Action

This compound interacts with its targets, the JNK proteins, by inhibiting their kinase activity. This inhibition prevents the phosphorylation of various transcription factors and cellular proteins associated with apoptosis, such as Bcl2 and p53 . This compound is a potent, orally active, and specific JNK inhibitor with selectivity against other MAP kinase-like p38 and ERK1 .

Biochemical Pathways

The JNK pathway activation occurs in response to different stimuli during exposure of cell to biotic or abiotic stress like inflammation, oxidative stress, infection, osmotic stress, DNA damage or cytoskeletal changes . The activation of JNK required dual phosphorylation at its Try and Thr residues, which is mediated by MKK4 and MKK7 . This compound, by inhibiting JNKs, affects these pathways and their downstream effects.

Pharmacokinetics

It is known that this compound is orally active .

Result of Action

The molecular and cellular effects of this compound’s action involve the inhibition of JNKs, which leads to the prevention of phosphorylation of various transcription factors and cellular proteins associated with apoptosis . This can result in the regulation of many physiological processes including inflammatory responses, cell proliferation, differentiation, survival, and death .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, different stimuli during exposure of cell to biotic or abiotic stress like inflammation, oxidative stress, infection, osmotic stress, DNA damage or cytoskeletal changes can activate the JNK pathway . The action of this compound, as a JNK inhibitor, can be influenced by these environmental conditions.

Analyse Biochimique

Biochemical Properties

Tanzisertib is known to interact with JNKs, which are members of the mitogen-activated protein kinases (MAPK) family . These interactions play a crucial role in many physiological processes including inflammatory responses, cell proliferation, differentiation, survival, and death .

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to substantially reduce hepatocyte apoptosis and necrosis .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is known to inhibit JNK1, JNK2, and JNK3 with IC50 values of 0.06 µM, 0.007 µM, and 0.006 µM respectively . This inhibition leads to changes in gene expression and impacts the function of various biomolecules .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de JNK930 implique plusieurs étapes, commençant par la préparation d'intermédiaires clés. Le processus comprend généralement les étapes suivantes :

Formation de la structure de base : La structure de base de JNK930 est synthétisée par une série de réactions de condensation et de cyclisation. Ces réactions impliquent souvent l'utilisation de réactifs tels que les amines, les aldéhydes et les cétones dans des conditions contrôlées.

Modifications des groupes fonctionnels : La structure de base est ensuite modifiée pour introduire des groupes fonctionnels spécifiques qui améliorent l'activité et la sélectivité du composé. Cette étape peut impliquer des réactions telles que l'alkylation, l'acylation et l'halogénation.

Purification et caractérisation : Le produit final est purifié à l'aide de techniques telles que la chromatographie sur colonne et la recristallisation.

Méthodes de production industrielle

La production industrielle de JNK930 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité et le rendement, impliquant souvent des systèmes automatisés et des techniques à haut débit. Des mesures de contrôle de la qualité sont mises en œuvre à différentes étapes pour garantir la cohérence et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

JNK930 subit plusieurs types de réactions chimiques, notamment :

Oxydation : JNK930 peut être oxydé pour former divers dérivés oxydés. Les agents oxydants courants utilisés dans ces réactions comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Les réactions de réduction de JNK930 impliquent l'ajout d'atomes d'hydrogène, généralement à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : JNK930 peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène, permanganate de potassium et autres agents oxydants en conditions acides ou basiques.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium et autres agents réducteurs en conditions anhydres.

Substitution : Nucléophiles tels que les halogénures, les amines et les alcools sous diverses conditions de solvant.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, des formes réduites et des composés substitués avec différents groupes fonctionnels. Ces produits sont souvent caractérisés à l'aide de techniques spectroscopiques pour confirmer leurs structures .

Applications de recherche scientifique

JNK930 possède un large éventail d'applications de recherche scientifique, notamment :

Chimie : JNK930 est utilisé comme composé outil pour étudier l'inhibition des enzymes JNK et leur rôle dans diverses voies biochimiques.

Biologie : En recherche biologique, JNK930 est utilisé pour étudier les réponses cellulaires aux signaux de stress et la régulation de l'expression génique.

Médecine : JNK930 a montré un potentiel pour le traitement des affections fibrotiques et inflammatoires, telles que la fibrose pulmonaire idiopathique et l'asthme chronique sévère. .

Industrie : Dans l'industrie pharmaceutique, JNK930 est en cours de développement comme agent thérapeutique pour diverses maladies.

Mécanisme d'action

JNK930 exerce ses effets en inhibant sélectivement l'activité des enzymes JNK. Les enzymes JNK sont activées par divers signaux de stress et jouent un rôle crucial dans les réponses cellulaires, notamment l'inflammation, l'apoptose et la prolifération cellulaire. En inhibant l'activité de JNK, JNK930 module ces processus cellulaires, conduisant à ses effets thérapeutiques .

Cibles moléculaires et voies

Cibles moléculaires : JNK930 cible le site de liaison à l'ATP des enzymes JNK, empêchant leur activation et la phosphorylation ultérieure des cibles en aval.

Voies impliquées : JNK930 affecte la voie de signalisation MAPK, qui est impliquée dans la régulation de l'expression génique, de la survie cellulaire et de l'apoptose.

Comparaison Avec Des Composés Similaires

JNK930 est comparé à d'autres composés similaires en fonction de sa sélectivité, de sa puissance et de son potentiel thérapeutique. Parmi les composés similaires, citons :

SP600125 : Un inhibiteur de JNK largement utilisé avec une sélectivité inférieure à celle de JNK930.

CC-401 : Un autre inhibiteur de JNK avec un potentiel thérapeutique similaire mais des propriétés pharmacocinétiques différentes.

AS601245 : Un inhibiteur de JNK avec une structure chimique et un mécanisme d'action différents.

Unicité de JNK930

JNK930 se distingue par sa forte sélectivité et sa puissance en tant qu'inhibiteur de JNK. Sa biodisponibilité orale et son profil pharmacocinétique favorable en font un candidat prometteur pour les applications thérapeutiques. De plus, JNK930 a montré un potentiel pour le traitement d'un large éventail de maladies, notamment les affections fibrotiques et inflammatoires, ce qui en fait un composé polyvalent en recherche médicale .

Propriétés

IUPAC Name |

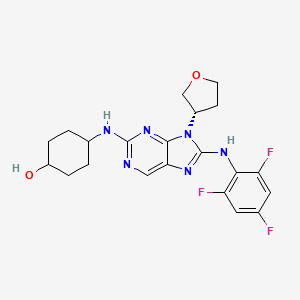

4-[[9-[(3S)-oxolan-3-yl]-8-(2,4,6-trifluoroanilino)purin-2-yl]amino]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23F3N6O2/c22-11-7-15(23)18(16(24)8-11)28-21-27-17-9-25-20(26-12-1-3-14(31)4-2-12)29-19(17)30(21)13-5-6-32-10-13/h7-9,12-14,31H,1-6,10H2,(H,27,28)(H,25,26,29)/t12?,13-,14?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGLGMOPHJQDJB-MOKVOYLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC2=NC=C3C(=N2)N(C(=N3)NC4=C(C=C(C=C4F)F)F)C5CCOC5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]1N2C3=NC(=NC=C3N=C2NC4=C(C=C(C=C4F)F)F)NC5CCC(CC5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23F3N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601025671, DTXSID901026042 | |

| Record name | 4-[[9-[(3S)-Tetrahydro-3-furanyl]-8-[(2,4,6-trifluorophenyl)amino]-9H-purin-2-yl]amino]cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-((9-((3S)-Tetrahydrofuran-3-yl)-8-((2,4,6-trifluorophenyl)amino)-9H-purin-2-yl)amino)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901026042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

899805-25-5, 1629774-47-5 | |

| Record name | Tanzisertib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0899805255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tanzisertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11798 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-[[9-[(3S)-Tetrahydro-3-furanyl]-8-[(2,4,6-trifluorophenyl)amino]-9H-purin-2-yl]amino]cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-((9-((3S)-Tetrahydrofuran-3-yl)-8-((2,4,6-trifluorophenyl)amino)-9H-purin-2-yl)amino)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901026042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TANZISERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5O06306UO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.